PI3K Inhibition Potency: Trisubstituted Morpholinopyrimidine Analogs vs. Benchmark Inhibitor ZSTK474
A study by Wright et al. (2018) synthesized a series of trisubstituted morpholinopyrimidines based on the 6-morpholinopyrimidine scaffold and evaluated them as PI3K inhibitors. Compounds with the 4-carboxylic acid motif were found to be 1.5- to 3-fold more potent than the well-characterized reference PI3K inhibitor, ZSTK474 [1]. This direct comparison quantifies the advantage of the morpholinopyrimidine scaffold in this therapeutic area.
| Evidence Dimension | PI3K inhibitory potency |
|---|---|
| Target Compound Data | 1.5- to 3-fold more potent than ZSTK474 (relative IC50) |
| Comparator Or Baseline | ZSTK474 (IC50 value normalized to 1.0) |
| Quantified Difference | 1.5- to 3-fold lower IC50 values for the morpholinopyrimidine series |
| Conditions | In vitro PI3K enzyme assay using a series of novel trisubstituted morpholinopyrimidines. |
Why This Matters
This data demonstrates that 6-morpholinopyrimidine-4-carboxylic acid serves as a critical core for achieving sub-micromolar potency against a clinically validated oncology target, providing a clear advantage over a less potent, structurally distinct benchmark inhibitor.
- [1] Wright, E. W., Nelson, R. A., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. View Source
